5-Bromoisoquinoline-3-carboxylic acid
Overview
Description
5-Bromoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is used in laboratory settings.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the isoquinoline ring and a carboxylic acid group attached to the 3rd carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, carboxylic acids in general are known to undergo a variety of reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .Scientific Research Applications
Synthesis and Organic Chemistry Applications
5-Bromoisoquinoline-3-carboxylic acid is a critical intermediate in the regioselective bromination of isoquinoline, leading to the selective production of 5-bromoisoquinoline. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, highlighting the compound's role in facilitating targeted modifications in organic synthesis Brown & Gouliaev, 2004. Furthermore, the compound has been employed in the development of novel derivatization reagents, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), for the analysis of carboxylic acids in biological samples via HPLC-MS, showcasing its utility in enhancing analytical methodologies Mochizuki et al., 2013.
Pharmacological and Biomedical Research
In pharmacological research, derivatives of 5-bromoisoquinoline, such as tetrahydroisoquinolines with pendent aromatics, have been synthesized and evaluated for their selectivity and affinity towards sigma-2 receptors, indicating potential for development into therapeutic agents Ashford et al., 2014. Additionally, quinoline and isoquinoline derivatives have been explored for their antibacterial properties and as potent dopamine D1 receptor agonists, further illustrating the compound's role in the discovery of new treatments for infectious diseases and neurological conditions Hayashi et al., 2002; Sattelkau et al., 2001.
Mechanism of Action
Target of Action
It has been shown to exhibit significant antibacterial activity against several plant bacteria .
Mode of Action
It is known to demonstrate significant antibacterial activity, suggesting that it interacts with bacterial cells in a way that inhibits their growth or survival
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication
Result of Action
5-BIQ3CA has demonstrated significant antibacterial activity against several plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, X. oryzae pv. oryzicola, X. campestris pv. campestris, P. carotovorum subsp. carotovorum, and X. fragariae . The compound’s action results in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .
Biochemical Analysis
Biochemical Properties
5-Bromoisoquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses . For example, in animal studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes involved in this pathway . This modulation can lead to changes in the levels of TCA cycle intermediates, ultimately impacting cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy metabolism and apoptosis.
Properties
IUPAC Name |
5-bromoisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMPRKHVXLOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-83-8 | |
Record name | 5-bromoisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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